molecular formula C17H16N2O6S B2837952 5-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)-2-methoxybenzamide CAS No. 2034567-64-9

5-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)-2-methoxybenzamide

Cat. No.: B2837952
CAS No.: 2034567-64-9
M. Wt: 376.38
InChI Key: IEQVTYZGTBYTCI-UHFFFAOYSA-N
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Description

5-(N-([2,3'-Bifuran]-5-ylmethyl)sulfamoyl)-2-methoxybenzamide (CAS 2034567-64-9) is a synthetic sulfonamide-benzamide hybrid compound with a molecular weight of 376.38 g/mol . Its core structure integrates a 2-methoxybenzamide scaffold linked via a sulfamoyl group to a [2,3'-bifuran]-5-ylmethyl chain, a feature that may enhance binding affinity to hydrophobic pockets in biological targets . This compound is of significant interest in scientific research, particularly in the fields of oncology and antimicrobial discovery . Its mechanism of action is hypothesized to involve interactions with specific molecular targets, where the sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity . The bifuran moiety contributes to this activity by enabling π-π stacking and other hydrophobic interactions, which can improve binding specificity and potency . Research into structurally related sulfonamide-benzamide compounds has shown potential for inhibiting targets like thioredoxin reductase (TrxR), an enzyme implicated in cancer cell survival . The chemical is readily available for research purposes in various quantities. It is typically supplied with high purity, characterized by techniques such as 1H and 13C NMR spectroscopy and mass spectrometry to ensure quality and consistency for experimental work . Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[[5-(furan-3-yl)furan-2-yl]methylsulfamoyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6S/c1-23-16-5-3-13(8-14(16)17(18)20)26(21,22)19-9-12-2-4-15(25-12)11-6-7-24-10-11/h2-8,10,19H,9H2,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEQVTYZGTBYTCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=COC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the bifuran moiety: This can be achieved through the oxidative coupling of furan derivatives.

    Sulfamoylation: The bifuran intermediate is then reacted with sulfamoyl chloride in the presence of a base to introduce the sulfamoyl group.

    Coupling with 2-methoxybenzamide: The final step involves coupling the sulfamoyl-bifuran intermediate with 2-methoxybenzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form quinone-like structures.

    Reduction: The sulfamoyl group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

5-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)-2-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of 5-(N-([2,3’-bifuran]-5-ylmethyl)sulfamoyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The bifuran moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Compounds:
  • LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
  • LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
Feature Target Compound LMM5 LMM11
Core Scaffold 2-Methoxybenzamide Benzamide + 1,3,4-oxadiazole Benzamide + 1,3,4-oxadiazole
Sulfamoyl Substitution [2,3'-Bifuran]-5-ylmethyl Benzyl(methyl) Cyclohexyl(ethyl)
Biological Activity Not reported Antifungal (C. albicans) Antifungal (C. albicans)
Mechanism Hypothesized TrxR inhibition Thioredoxin reductase (Trr1) Thioredoxin reductase (Trr1)

Key Findings :
LMM5 and LMM11, despite lacking the bifuran group, demonstrate antifungal efficacy via Trr1 inhibition. The target compound’s bifuran substitution may improve target specificity or bioavailability compared to their alkyl/aryl sulfamoyl groups .

Sulfonamide-Benzamide Derivatives in Oncology

Key Compounds (from ):
  • Compound 4 : 5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide
  • Compound 17 : 5-Chloro-2-methoxy-N-(4-(N-(4-methylphenyl)sulfamoyl)phenethyl)benzamide
  • Compound 30 : 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide
Feature Target Compound Compound 4 Compound 17
Substituents Bifuran-methyl 4-Fluorophenyl 4-Methylphenyl
Scaffold 2-Methoxybenzamide 2-Methoxybenzamide 2-Methoxybenzamide
Activity (PD-L1 Inhibition) Not reported 53.3% inhibition 51.3% inhibition

Key Findings: Substituents on the sulfamoyl group critically influence PD-L1 inhibition.

Metabolic and Pharmacokinetic Profiles

Key Compounds:
  • Sulpiride (5-(Aminosulfonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide): A tranqulizer with a similar 2-methoxybenzamide-sulfamoyl core .
  • ER-Green Dye (): A boron-containing benzamide derivative used in imaging.
Feature Target Compound Sulpiride ER-Green Dye
Molecular Weight ~550–600 (estimated) 341.43 783.10
Solubility Likely DMSO-soluble Water-soluble DMSO-soluble
Applications Hypothesized oncology/antimicrobial Tranquilizer Fluorescent imaging probe

Key Findings: The target compound’s bifuran chain may reduce water solubility compared to Sulpiride but improve membrane permeability.

Key Compounds (from ):
  • Compound 51 : 4-Benzylthio-2-chloro-5-{N-[5-(3-fluorophenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide
  • Compound 53 : 4-Benzylthio-2-chloro-5-{N-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]sulfamoyl}-N-(4-methylphenyl)benzamide
Feature Target Compound Compound 51 Compound 53
Synthetic Route Not reported 33-hour reaction + ethanol reflux 33-hour reaction + ethanol reflux
Melting Point Not reported 266–268°C 255–258°C
Functional Groups Bifuran, methoxy Benzylthio, fluoro Benzylthio, methoxy

Key Findings : The target compound’s synthesis would likely require specialized coupling of the bifuran moiety, contrasting with the triazine-based derivatives in . Melting points and purity may vary significantly due to the bifuran’s rigidity .

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for 5-(N-([2,3'-bifuran]-5-ylmethyl)sulfamoyl)-2-methoxybenzamide?

Methodological Answer:
The synthesis involves multi-step routes, typically starting with functionalization of the bifuran core followed by sulfamoylation and benzamide coupling. Key steps include:

  • Temperature control : Maintain 10–15°C during sulfonamide formation to prevent side reactions (e.g., over-sulfonation) .
  • Inert atmosphere : Use nitrogen/argon for moisture-sensitive intermediates (e.g., thiazolidinone derivatives) to avoid hydrolysis .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the final product with >95% purity .

Critical reagents include anhydrous dimethyl sulfoxide (DMSO) for sulfamoylation and trifluoroacetic acid for deprotection .

Basic: Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the bifuran and sulfamoyl groups. Coupling constants (e.g., J=8.2HzJ = 8.2 \, \text{Hz} for aromatic protons) resolve structural ambiguities .
  • FT-IR : Identify key functional groups (e.g., sulfonamide S=O stretch at 1150–1350 cm1^{-1}, benzamide C=O at 1650 cm1^{-1}) .
  • Elemental analysis : Validate purity (e.g., C, H, N within ±0.3% of theoretical values) .
  • HPLC-MS : Monitor stability under varying pH and temperature conditions .

Advanced: How can researchers elucidate the mechanism of action against biological targets?

Methodological Answer:

  • Biochemical assays : Measure IC50_{50} values using enzyme inhibition assays (e.g., HDAC or kinase targets). For example, pre-incubate the compound with recombinant enzymes and quantify residual activity via fluorogenic substrates .
  • Molecular docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., HDAC2 or COX-2). Validate with mutagenesis studies to identify critical residues .
  • Cellular assays : Assess cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .

Advanced: How to resolve contradictions in pharmacological data across studies?

Methodological Answer:

  • Standardized protocols : Replicate assays under identical conditions (e.g., cell line provenance, serum concentration). For example, discrepancies in IC50_{50} values may arise from varying ATP concentrations in kinase assays .
  • Meta-analysis : Compare structural analogs (e.g., 5-chloro-N-(5,6-dimethoxybenzothiazol-2-yl) derivatives) to identify trends in bioactivity .
  • Dose-response validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) to confirm target specificity .

Advanced: What strategies are recommended for studying interactions with biological macromolecules?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., BSA or HDACs) on sensor chips to measure real-time binding kinetics (konk_{on}, koffk_{off}) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., 2.5 Å resolution structures) to visualize binding pockets .

Basic: How to ensure purity and stability during synthesis and storage?

Methodological Answer:

  • Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for final polishing .
  • Stability testing : Store lyophilized powder at −80°C under argon. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC .
  • Lyophilization : Stabilize aqueous solutions by freeze-drying with trehalose or mannitol as cryoprotectants .

Advanced: What computational methods predict reactivity and guide synthesis optimization?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the bifuran core .
  • Retrosynthetic analysis : Use software like Synthia to propose feasible routes prioritizing atom economy (e.g., 78% for Ullmann coupling) .
  • Molecular dynamics (MD) : Simulate reaction trajectories in silico to optimize solvent selection (e.g., DMF vs. THF) .

Advanced: How to design derivatives with enhanced bioactivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Modify the methoxy group (e.g., replace with ethoxy or halogen) and assess changes in logP and IC50_{50} .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., acetylated sulfonamides) to improve bioavailability .
  • Fragment-based design : Screen combinatorial libraries (e.g., 1000+ analogs) using high-throughput crystallography .

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